molecular formula C12H10N2S2 B1592031 2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione CAS No. 612507-13-8

2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione

Cat. No.: B1592031
CAS No.: 612507-13-8
M. Wt: 246.4 g/mol
InChI Key: VHCDCUWOPDPJLF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Methyl-5,10-dihydrothieno[3,2-c]benzodiazepine-4-thione possesses the Chemical Abstracts Service registry number 612507-13-8 and represents a heterocyclic compound that belongs to the thienobenzodiazepine class. The compound's systematic nomenclature reflects its complex ring structure, which incorporates a fused thiophene ring system integrated with a benzodiazepine core. The International Union of Pure and Applied Chemistry designation for this compound is 2-methyl-5,10-dihydro-4H-thieno[2,3-b]benzodiazepine-4-thione, indicating the specific positioning of substituents and the heterocyclic framework.

The molecular formula of 2-methyl-5,10-dihydrothieno[3,2-c]benzodiazepine-4-thione is C₁₂H₁₀N₂S₂, with a molecular weight of 246.346 daltons. This formula distinguishes it from the related compound 2-methyl-5,10-dihydrothieno[3,2-c]benzodiazepin-4-one, which has the molecular formula C₁₂H₁₀N₂OS and contains an oxygen atom instead of the additional sulfur atom found in the thione derivative. The presence of the thione group fundamentally alters the electronic distribution within the molecule, affecting both its chemical reactivity and potential biological activity.

Property Value
Chemical Abstracts Service Number 612507-13-8
Molecular Formula C₁₂H₁₀N₂S₂
Molecular Weight 246.346 daltons
International Union of Pure and Applied Chemistry Name 2-methyl-5,10-dihydro-4H-thieno[2,3-b]benzodiazepine-4-thione
Monoisotopic Mass 246.028540 daltons

The structural architecture of this compound features a fused ring system that combines a thiophene heterocycle with a benzodiazepine framework. The thiophene component contributes sulfur heteroatoms to the overall structure, while the benzodiazepine portion provides the characteristic seven-membered diazepine ring fused to a benzene ring. The methyl substituent at the second position and the thione functionality at the fourth position represent key structural features that differentiate this compound from other members of the thienobenzodiazepine family.

Historical Context in Benzodiazepine Research

The development of thienobenzodiazepine compounds, including 2-methyl-5,10-dihydrothieno[3,2-c]benzodiazepine-4-thione, emerged from the broader historical context of benzodiazepine research that began in the mid-twentieth century. The foundational work in benzodiazepine chemistry commenced in 1955 when Hoffmann-La Roche chemist Leo Sternbach serendipitously identified the first benzodiazepine, chlordiazepoxide, marketed as Librium. This discovery initiated a new era in psychopharmacology and led to the development of diazepam (Valium) in 1963, establishing benzodiazepines as a major class of central nervous system depressants.

The exploration of heteroarene-fused benzodiazepines, which includes the thienobenzodiazepine derivatives, represents an important branch of medicinal chemistry research that sought to modify the traditional benzodiazepine structure to enhance selectivity and reduce adverse effects. Research into thieno-fused benzodiazepines gained momentum in the 1970s, with systematic studies examining the synthesis and biological properties of various thieno[2,3-b]-, thieno[3,2-b]-, and thieno[3,4-b]-benzodiazepinone ring systems. These investigations employed sophisticated synthetic methodologies, including the use of sodium methylsulphinylmethanide for intramolecular cyclization reactions, to construct these complex heterocyclic frameworks.

The specific compound 2-methyl-5,10-dihydrothieno[3,2-c]benzodiazepine-4-thione emerged as part of research efforts to understand impurity profiles in pharmaceutical manufacturing processes, particularly in relation to olanzapine production. The compound serves as a known impurity designated as "Olanzapine Impurity 47" in analytical chemistry contexts. This designation reflects the compound's identification during quality control processes and its subsequent characterization for regulatory compliance purposes. The development of analytical standards for such impurities became increasingly important as pharmaceutical regulatory agencies established more stringent requirements for impurity identification and quantification.

Significance in Heterocyclic Chemistry

2-Methyl-5,10-dihydrothieno[3,2-c]benzodiazepine-4-thione exemplifies the complexity and diversity achievable within heterocyclic chemistry, particularly in the context of nitrogen and sulfur-containing ring systems. The compound's structure demonstrates the successful integration of multiple heterocyclic components, creating a polycyclic framework that combines the pharmacologically relevant benzodiazepine core with the electron-rich thiophene system. This combination is significant because nitrogen-containing heterocycles constitute more than 85% of all biologically active compounds, making them indispensable scaffolds in modern drug design and discovery.

The presence of the thione functional group in this compound adds another layer of chemical complexity that distinguishes it from conventional benzodiazepine derivatives. Thione groups exhibit unique reactivity patterns compared to their carbonyl analogs, often demonstrating enhanced nucleophilicity and different coordination behaviors with metal centers. These properties make thione-containing compounds valuable for specialized applications in coordination chemistry and materials science, beyond their traditional roles in pharmaceutical research.

The synthetic accessibility of 2-methyl-5,10-dihydrothieno[3,2-c]benzodiazepine-4-thione through established heterocyclic synthesis methodologies highlights the maturity of modern organic chemistry in constructing complex polycyclic systems. The successful synthesis of such compounds requires sophisticated understanding of ring-forming reactions, particularly those involving heteroatom incorporation and cyclocondensation processes. Research into 4-piperazinyl-10H-thieno[2,3-b]benzodiazepines as potential neuroleptics has demonstrated the ongoing relevance of this chemical class in pharmaceutical research.

Properties

IUPAC Name

2-methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c1-7-6-8-11(15)13-9-4-2-3-5-10(9)14-12(8)16-7/h2-6,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCDCUWOPDPJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610708
Record name 2-Methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612507-13-8
Record name 2-Methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route Overview

The synthesis generally begins from substituted thiophene derivatives and ortho-nitroanilines or related precursors, progressing through reduction and cyclization steps to form the benzodiazepine core, followed by conversion of the carbonyl group to a thione.

Key Preparation Steps

Preparation of the Amino Thiophene Intermediate

  • Starting from methyl 3-(2-nitroanilino)-thiophene-2-carboxylate, reduction is carried out to obtain methyl 3-(2-aminoanilino)-2,5-dihydrothiophene-4-carboxylate.
  • Reduction methods include catalytic hydrogenation using palladium on charcoal in solvents such as ethanol and ethyl acetate or chemical reduction using stannous chloride in aqueous ethanol.
  • Typical conditions: reflux with palladium catalyst for 4 hours or stirring with stannous chloride and HCl at room temperature.
  • The product is isolated by filtration and evaporation under vacuum, followed by purification through recrystallization or column chromatography.

Cyclization to Form the Benzodiazepine Core

  • The amino ester intermediate undergoes cyclization under mildly acidic alcoholic conditions (e.g., isopropyl alcohol with mild acid) at temperatures above room temperature.
  • This step converts 2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile into the 4-amino-2-methyl-10H-thieno[2,3-b]benzodiazepine intermediate.
  • Cyclization is typically performed at temperatures ranging from 90°C to 138°C, often without solvent or in minimal solvent to enhance yield and purity.

Conversion to 2-Methyl-5,10-dihydrothieno[3,2-c]benzodiazepine-4-thione

  • The carbonyl group at position 4 is converted into a thione group (C=S) by thionation.
  • Thionation agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) are commonly used.
  • The reaction is carried out under reflux conditions in suitable solvents like toluene or chloroform.
  • The resulting thione compound is isolated by filtration, washing, and drying under vacuum to yield the target compound as a crystalline solid with characteristic melting points (e.g., 210-213°C).

Representative Experimental Data Summary

Step Reagents/Conditions Product/Intermediate Yield & Purity Indicators
Reduction of nitro ester Pd/C catalyst, H2, ethanol/ethyl acetate, reflux 4h Methyl 3-(2-aminoanilino)-2,5-dihydrothiophene-4-carboxylate High yield, monitored by TLC, purified by chromatography
Cyclization Mild acid, isopropyl alcohol, 90-138°C, solvent-free 4-Amino-2-methyl-10H-thieno[2,3-b]benzodiazepine High purity, isolated as hydrochloride salt
Thionation Lawesson’s reagent or P4S10, reflux in toluene/chloroform 2-Methyl-5,10-dihydrothieno[3,2-c]benzodiazepine-4-thione Crystalline solid, m.p. ~210-213°C, confirmed by TLC and elemental analysis

Detailed Research Findings and Notes

  • The reduction step is critical and can be performed either catalytically or chemically; catalytic hydrogenation is preferred for cleaner reactions and higher yields.
  • The cyclization step benefits from solvent-free or minimal solvent conditions at elevated temperatures to improve reaction rates and reduce impurities.
  • Thionation is a well-established method to convert amide carbonyls to thiones; Lawesson's reagent is favored for its selectivity and milder reaction conditions.
  • Purification often involves recrystallization from ethanol or ethyl acetate, sometimes using activated charcoal as a decolorizing agent to remove traces of tar or impurities.
  • Melting points reported for the final thione compound range around 210-213°C, indicating a stable crystalline form.
  • Analytical confirmation includes thin-layer chromatography (TLC), microanalysis, and sometimes column chromatography for intermediate purification.
  • Industrially feasible processes emphasize solvent-free conditions and environmentally friendly reagents to enhance scalability and reduce waste.

Comparative Notes on Related Compounds

  • The preparation of related thieno-benzodiazepines such as olanzapine involves similar intermediates but diverges in functionalization steps (e.g., piperazine substitution).
  • The methods described for the thione derivative share common reduction and cyclization strategies with these analogues but focus on the thionation step to introduce the C=S moiety.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides and sulfones.

  • Reduction: Reduction reactions typically yield the corresponding thiol derivatives.

Scientific Research Applications

Antipsychotic Research

2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione is primarily studied as an impurity in the synthesis of Olanzapine. Understanding its pharmacological profile can provide insights into the safety and efficacy of Olanzapine formulations. Research indicates that impurities can influence the overall pharmacodynamics and pharmacokinetics of pharmaceutical products.

GABA Modulation

This compound may exhibit GABAergic activity similar to other benzodiazepines. Benzodiazepines are known for their ability to modulate GABA receptors, which play a critical role in inhibitory neurotransmission in the central nervous system. Studies are ongoing to evaluate its potential as a GABA modulator and its implications for anxiety and seizure disorders.

Case Study 1: Impurity Profiling in Olanzapine Production

A study conducted on the impurity profile of Olanzapine revealed that this compound was present in trace amounts during the manufacturing process. The presence of this impurity necessitated further investigation into its potential effects on patient outcomes and drug stability.

Case Study 2: Comparative Pharmacology

In comparative studies involving various benzodiazepines, researchers found that compounds structurally similar to this compound exhibited varying degrees of efficacy in binding to GABA receptors. These findings suggest that this compound could serve as a lead structure for developing new anxiolytic agents.

Mechanism of Action

The mechanism by which 2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione and related heterocyclic compounds:

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Functional Group Core Structure Key Synthetic Method(s) Pharmacological Relevance Reference
2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione C₁₂H₁₀N₂S₂ Thione (C=S) Thieno-benzodiazepine Likely P₂S₅-mediated ketone→thione conversion Underexplored, potential reactivity
Olanzapine Impurity B (4-one derivative) C₁₂H₁₀N₂OS Ketone (C=O) Thieno-benzodiazepine Oxidation or byproduct in Olanzapine synthesis Pharmaceutical impurity
4-Methyl-4H-benzo[1,4]oxazine-3-thione C₉H₉NO₂S Thione (C=S) Benzo-oxazine P₂S₅ treatment of ketone precursor Not explicitly stated
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione C₇H₆N₄OS₂ Dual thione groups Oxadiazole-thione Reflux with CS₂ and KOH Antimicrobial/antifungal potential
KW-7158 (Thieno-benzothiepin derivative) C₁₉H₁₃F₃N₂O₃S₂ Trifluoromethyl Thieno-benzothiepin Multi-step coupling and cyclization A-type K⁺ channel modulation

Key Comparisons:

Functional Group Influence: The thione group in the target compound contrasts with the ketone in Olanzapine Impurity B. Thiones are more nucleophilic and reactive, enabling participation in alkylation or metal coordination reactions, whereas ketones are typically inert under similar conditions .

Structural Analogues: The thieno-benzodiazepine core is shared with Olanzapine Impurity B, but the thione group alters electronic properties (e.g., resonance stabilization) and solubility. For example, thiones generally exhibit lower solubility in polar solvents compared to ketones . Benzo-oxathiins (e.g., 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine) incorporate both sulfur and oxygen in their heterocyclic system, contrasting with the sulfur-exclusive thieno-benzodiazepine framework. This difference impacts dipole moments and bioavailability .

Synthetic Methods :

  • The use of P₂S₅ to synthesize thiones (e.g., 4-methyl-4H-benzo[1,4]oxazine-3-thione) is a common strategy applicable to the target compound’s preparation. However, harsh conditions (e.g., reflux with CS₂ and KOH) may limit yield or purity compared to milder alternatives .
  • Olanzapine Impurity B is likely synthesized via oxidative pathways, whereas the target compound would require sulfurization steps .

Biological Activity: While KW-7158 (a thieno-benzothiepin derivative) modulates potassium channels, the target compound’s pharmacological profile remains uncharacterized. Thione-containing compounds like 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione often exhibit antimicrobial properties, hinting at possible applications for the target compound .

Biological Activity

2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological activities. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H10N2OS
  • Molecular Weight : 230.29 g/mol
  • CAS Number : 221176-49-4
  • IUPAC Name : 2-methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-thione

The biological activity of this compound primarily involves modulation of the GABA-A receptor. Benzodiazepines typically enhance the effect of the neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor sites, leading to increased inhibitory neurotransmission in the central nervous system (CNS) .

Key Mechanisms:

  • GABA-A Receptor Agonism : The compound acts as a positive allosteric modulator of GABA-A receptors, enhancing their response to GABA.
  • Neurotransmitter Interaction : It may influence other neurotransmitter systems, including serotonin and dopamine pathways, although specific interactions for this compound require further elucidation .

Biological Activity and Therapeutic Applications

The compound has shown promise in various therapeutic areas:

1. Anxiolytic Effects

Research indicates that compounds within the benzodiazepine class exhibit anxiolytic properties. Studies suggest that this compound may reduce anxiety-like behaviors in animal models .

2. Antipsychotic Potential

As an impurity related to Olanzapine (an antipsychotic), it may have implications in treating psychotic disorders. Its biological activity could be linked to its structural similarities with established antipsychotics .

3. Sedative Effects

The sedative properties of this compound can be attributed to its action on GABA receptors, which is beneficial for managing insomnia and related sleep disorders .

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of thieno-benzodiazepines:

StudyFindings
Study 1 Demonstrated anxiolytic effects in rodent models using a similar thieno-benzodiazepine structure.
Study 2 Investigated the sedative effects and found significant reductions in locomotor activity in treated subjects.
Study 3 Explored potential neuroprotective properties against oxidative stress in neuronal cells.

Toxicology and Side Effects

While benzodiazepines are generally well-tolerated, side effects can include sedation, cognitive impairment, and dependence issues. Special populations such as the elderly may experience heightened sensitivity to these effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione, and how can reflux conditions be optimized?

  • Methodology : A common approach involves multi-step heterocyclic condensation. For example, refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–3 hours) followed by recrystallization (DMF/ethanol) yields structurally similar thiazolidinones . Optimization can involve varying solvent ratios (e.g., DMF:acetic acid from 1:2 to 1:4) and reaction times (1–5 hours) to assess yield and purity via HPLC.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm aromatic protons, methyl groups, and thione sulfur environments.
  • FT-IR to identify C=S (1050–1250 cm⁻¹) and N-H stretches (3100–3300 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion validation. Cross-referencing with computational tools (e.g., COMSOL Multiphysics) can resolve spectral ambiguities .
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Q. How should researchers align studies of this compound with a theoretical framework?

  • Methodology : Ground the research in concepts like heterocyclic reactivity (e.g., Baldwin’s rules for ring closure) or molecular orbital theory to predict electronic transitions. For example, DFT calculations can model charge distribution in the benzodiazepine-thione core to explain nucleophilic attack sites .

Advanced Research Questions

Q. What computational strategies are effective in modeling the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding with CNS receptors (e.g., GABA-A), focusing on thione sulfur’s role in hydrogen bonding.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (pH 7.4, 310 K). Validate with in vitro assays (e.g., radioligand displacement) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodology :

  • Systematic substitution : Replace the 2-methyl group with halogens (F, Cl) or electron-withdrawing groups (NO₂) to modulate lipophilicity.
  • Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) and correlate with Hammett σ constants. Reference analogs like 4-fluorophenyl-thiazole derivatives for activity benchmarks .

Q. How should contradictory data on the compound’s solubility and stability be resolved?

  • Methodology :

  • Controlled experiments : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) under nitrogen vs. ambient conditions to assess oxidation sensitivity.
  • Accelerated stability studies : Use HPLC to track degradation products at 40°C/75% RH over 30 days. Apply Arrhenius kinetics to extrapolate shelf-life .

Q. What factorial design approaches optimize reaction conditions for scaled synthesis?

  • Methodology : Use a 2³ factorial design to test variables:

  • Factors : Temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
  • Responses : Yield, purity, and reaction time. Analyze via ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) .

Methodological Resources

  • Synthetic Protocols : Evidence-based reflux/recrystallization techniques .
  • Computational Tools : COMSOL Multiphysics for process simulation ; Gaussian for DFT .
  • Data Analysis : Bibliometric frameworks to resolve literature contradictions ; factorial design for optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione
Reactant of Route 2
Reactant of Route 2
2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione

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